molecular formula C23H22N2O3 B2729107 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL CAS No. 1604831-34-6

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL

Cat. No.: B2729107
CAS No.: 1604831-34-6
M. Wt: 374.44
InChI Key: WBJAKXOIBNITGN-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL is a synthetic small molecule of high interest in medicinal chemistry and drug discovery, incorporating both 6,7-dimethoxyisoquinoline and quinolin-8-ol pharmacophores. These core structures are prevalent in compounds investigated for targeting key enzymes and receptors . The 6,7-dimethoxyisoquinoline moiety is a privileged structure in neuroscience research. Derivatives of this scaffold have been developed as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a enzyme expressed primarily in the brain, making it a promising target for the treatment of psychiatric and neurological disorders such as schizophrenia and Huntington's disease . Furthermore, this structural class is found in highly selective ligands for the sigma-2 receptor (TMEM97), which has shown potential for treating neuropathic pain, as demonstrated by compounds with significant antinociceptive effects in vivo . Concurrently, the quinoline scaffold, particularly when substituted with an 8-hydroxy group, is frequently explored in oncology research. Substituted quinoline derivatives have been designed as potent inhibitors of Topoisomerase I (TOP1), effectively stabilizing the TOP1-DNA cleavage complex and inducing cell death in various cancer cell lines, including colon cancer and melanoma . The integration of these two distinct pharmacophores into a single molecule suggests potential for multifunctional biological activity or as a chemical probe for investigating novel signaling pathways. Researchers can leverage this compound for target validation, mechanism-of-action studies, and as a lead structure for the development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-ethyl-6,7-dimethoxyisoquinolin-4-yl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-4-19-18-12-22(28-3)21(27-2)11-17(18)15(13-24-19)10-16-9-8-14-6-5-7-20(26)23(14)25-16/h5-9,11-13,26H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJAKXOIBNITGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=CC(=C(C=C21)OC)OC)CC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline moiety, followed by its functionalization and coupling with the quinoline ring.

  • Preparation of Isoquinoline Moiety

      Starting Material: 1-Ethyl-6,7-dimethoxyisoquinoline.

      Reaction: The isoquinoline is synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of a benzylamine derivative with an aldehyde under acidic conditions.

  • Functionalization

      Reagents: Methylating agents such as methyl iodide.

      Conditions: Basic conditions using a strong base like sodium hydride (NaH) to deprotonate the isoquinoline, followed by methylation.

  • Coupling with Quinoline

      Starting Material: Quinolin-8-ol.

      Reaction: The functionalized isoquinoline is coupled with quinolin-8-ol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient separation and purification processes, and implementing quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the hydroxyl group to a ketone or aldehyde.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of any carbonyl groups to alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) for chlorination.

      Products: Substituted derivatives with halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has shown that compounds similar to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that isoquinoline derivatives can inhibit the growth of human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, some isoquinoline derivatives have shown antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in these compounds enhances their interaction with microbial targets, leading to increased efficacy against resistant strains .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of isoquinoline derivatives for their cytotoxic effects on cancer cell lines. Among these, 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL demonstrated significant potency against HeLa cells with an IC50 value indicating effective dose-response behavior. This study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various isoquinoline derivatives, including those structurally related to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Pseudomonas aeruginosa, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Features

Quinolin-8-ol derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Biological Activity References
2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL Ethyl, dimethoxy (isoquinoline); methyl bridge (quinoline) Enhanced lipophilicity; potential for metal chelation Hypothesized anticancer/antimicrobial activity (structural analogy to EGFR inhibitors)
2-((Quinolin-8-yloxy)methyl)benzoic acid Carboxylic acid (quinoline); methyl-oxygen bridge Improved water solubility; flexible binding Designed for EGFR inhibition (structural mimicry of quinazolin-4-amine)
2-(Pyridin-2-ylamino)-quinolin-8-ol Pyridinylamino group (quinoline) Strong uPAR/integrin interaction disruptor Antitumor (inhibits ERK activation and metastasis)
STQ-Cl (2-(4-chlorostyryl)quinolin-8-ol) Chlorostyryl group (quinoline) Hydrophobic; strong cation chelation Anticancer (prostate/breast cell lines) via Ca²⁺/Mg²⁺/Zn²⁺ chelation
5-Methylquinolin-8-ol Methyl group (quinoline) High GI absorption; moderate solubility Benchmark for physicochemical properties (e.g., log S = -2.2)

Mechanistic and Physicochemical Comparisons

Metal Chelation and Anticancer Activity: The target compound’s ethyl and dimethoxy groups may enhance lipophilicity compared to 2-((quinolin-8-yloxy)methyl)benzoic acid, which prioritizes solubility via a carboxylic acid . However, its metal-binding capacity is likely inferior to styryl derivatives like STQ-Cl, where the styryl group optimizes cation chelation and fluorescence for cancer diagnosis .

Antifungal Activity: Derivatives like 2-[(3-hydroxyphenylimino)methyl]quinolin-8-ol exhibit potent antifungal activity (comparable to fluconazole) due to electron-withdrawing substituents . The target compound’s dimethoxy groups, being electron-donating, may reduce such efficacy unless paired with complementary functional groups.

Physicochemical Properties: 5-Methylquinolin-8-ol (log S = -2.2) and 4-ETHOXY-2-METHYLQUINOLIN-8-OL serve as benchmarks for solubility and stability. The target compound’s larger substituents likely reduce aqueous solubility but improve membrane permeability .

Table 1: Key Physicochemical Parameters

Parameter 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL 5-Methylquinolin-8-ol STQ-Cl
Molecular Weight ~409 g/mol (estimated) 159.18 g/mol 300.78 g/mol
log S (Solubility) Predicted < -3 (highly lipophilic) -2.2 -4.5 (hydrophobic)
Hydrogen Bond Donors 1 (quinolin-8-ol OH) 1 1
TPSA (Ų) ~70 (estimated) 33.1 58.6
Bioavailability Score Moderate (due to size/lipophilicity) 0.55 Low (high hydrophobicity)

Biological Activity

2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H22N2O3
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 1604831-34-6
PropertyValue
Molecular FormulaC23H22N2O3
Molecular Weight374.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL typically involves multi-step organic reactions, including alkylation and condensation techniques. The detailed synthetic pathway is often proprietary and may be found in patents related to similar compounds .

Antiviral Properties

Research indicates that derivatives of quinoline compounds exhibit significant antiviral activities. For instance, studies have shown that certain isoquinoline derivatives can inhibit the dengue virus serotype 2 (DENV2) with half-maximal inhibitory concentrations (IC50) as low as 0.49 µM . This suggests that compounds structurally related to 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL may also possess similar antiviral properties.

Anticancer Activity

Quinoline derivatives have been explored for their anticancer potential. A study highlighted that certain compounds within this class showed selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to normal cells . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Antibacterial Effects

The antibacterial activity of quinoline derivatives has been documented against both Gram-positive and Gram-negative bacteria. For example, a derivative with a similar structure demonstrated inhibition zones comparable to standard antibacterial drugs . Such findings indicate the potential for 2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL to act as an antibacterial agent.

Case Studies

  • Antiviral Study : A study on related quinoline derivatives showed significant inhibition of DENV2 replication in vitro, indicating a promising avenue for further exploration in antiviral drug development .
  • Cytotoxicity Assessment : Research involving the evaluation of cytotoxic effects on HeLa cells revealed that certain derivatives did not exhibit toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic use .
  • Antibacterial Testing : A series of quinoline compounds were tested against various pathogenic strains, demonstrating effective inhibition comparable to existing antibiotics .

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